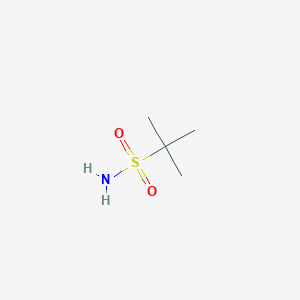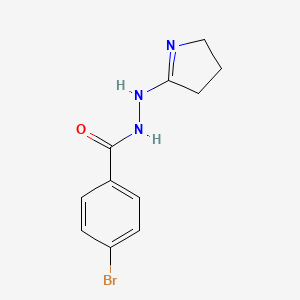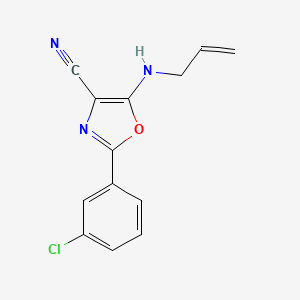
tert-Butylsulfonamid
Übersicht
Beschreibung
tert-Butylsulfonamide is recognized for its role as an efficient nitrogen source in the catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T in these catalytic reactions, where the sulfonyl-nitrogen bond in the product or its derivatives can be easily cleaved under mild acidic conditions, facilitating the liberation of the amino group (Gontcharov, Liu, & Sharpless, 1999).
Synthesis Analysis
The synthesis of tert-Butylsulfonamide and its derivatives often involves innovative approaches for incorporating nitrogen into various molecular frameworks. For instance, N-tert-Butanesulfinyl imines are prepared from tert-butanesulfinamide and are crucial intermediates for the asymmetric synthesis of amines, highlighting the versatility of tert-butylsulfonamide in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Research into the molecular structure of tert-butylsulfonamide and its derivatives, such as the synthesis and characterization of N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes, provides insights into the axial position of the tert-butyl group in these compounds. This analysis has been supported by X-ray single crystal structure analysis and dynamic low-temperature NMR analysis, offering a deeper understanding of its molecular geometry (Kletskov et al., 2020).
Chemical Reactions and Properties
tert-Butylsulfonamide is involved in various chemical reactions, such as the tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes, demonstrating its reactivity and functional versatility. This particular reaction showcases its ability to undergo transformations under specific conditions, leading to the synthesis of substituted sulfonyl pyrroles (Qi, Jiang, Wang, & Yan, 2018).
Physical Properties Analysis
The physical properties of tert-butylsulfonamide derivatives are often tailored through synthetic strategies to achieve desired outcomes. For example, polysulfone-graft-poly(tert-butyl acrylate) demonstrates nanophase separation and pH-dependent iridescence, highlighting the impact of molecular design on physical properties (Lu, Liu, & Duncan, 2004).
Chemical Properties Analysis
The chemical properties of tert-butylsulfonamide, such as its role in the chemoselective nitration of aromatic sulfonamides, underscore its utility in organic synthesis. This specific reaction emphasizes the compound's selectivity and efficiency in transforming sulfonamide functionalized aryl systems (Kilpatrick, Heller, & Arns, 2013).
Wissenschaftliche Forschungsanwendungen
Synthese von N-Heterocyclen
tert-Butylsulfonamid: wird häufig bei der Synthese von N-Heterocyclen über Sulfinimine verwendet. Diese Methode ermöglicht den Zugang zu strukturell diversen Piperidinen, Pyrrolidinen, Azetidinen und deren fusionierten Derivaten, die wichtige Strukturmotive in vielen Naturprodukten und therapeutisch relevanten Verbindungen sind .
Chirales Hilfsmittel in der stereoselektiven Synthese
Als chirales Hilfsmittel ist This compound der Goldstandard für die stereoselektive Synthese von Aminen und deren Derivaten. Es ermöglicht hoch diastereoselektive Umwandlungen und ist bekannt für seine einfache Anwendung in großtechnischen Reaktionen .
Entwicklung von entzündungshemmenden Medikamenten
Forschungen haben gezeigt, dass Derivate von This compound zur Synthese von Pyrazolderivaten verwendet werden können, die als wirksame PDE4-Inhibitoren zur Behandlung von entzündungshemmenden Erkrankungen wirken .
Asymmetrische Synthese von Aminen
This compound: ist ein Schlüsselreagenz in der asymmetrischen Synthese von Aminen, wo es verwendet wird, um Sulfinimine abzuleiten, die mit ausgezeichneter Diastereoselektivität reagieren .
Synthese von chiralen Aminliganden
Die Verbindung wurde für die stereoselektive Synthese von chiralen Aminliganden verwendet, die in verschiedenen chemischen Reaktionen und pharmazeutischen Anwendungen wichtig sind .
Produktion von bioaktiven Strukturen
Die Synthesetechniken unter Verwendung von This compound sind für die Herstellung bioaktiver Strukturen gefragt, die Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika finden .
Herstellung von Agrochemikalien
N-heterocyclische Verbindungen, die unter Verwendung von This compound synthetisiert werden, sind Bestandteile von Agrochemikalien und tragen zur landwirtschaftlichen Industrie bei, indem sie die Wirksamkeit von Pestiziden und Düngemitteln verbessern .
Herstellung von Farbstoffen
Die chemischen Wege, die durch This compound ermöglicht werden, werden auch bei der Herstellung von Farbstoffen eingesetzt, die in verschiedenen Industrien verwendet werden, darunter Textilien und Druck .
Wirkmechanismus
Target of Action
Tert-Butylsulfonamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of tert-Butylsulfonamide are the molecules involved in the synthesis of amines and their derivatives .
Mode of Action
Tert-Butylsulfonamide interacts with its targets through a process known as asymmetric N-heterocycle synthesis via sulfinimines . This process involves the reaction of tert-Butylsulfonamide with other molecules to form intermediates that are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
Biochemical Pathways
The biochemical pathways affected by tert-Butylsulfonamide are primarily those involved in the synthesis of amines and their derivatives . These pathways include the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of tert-Butylsulfonamide’s action primarily involve the synthesis of amines and their derivatives . The compound’s interaction with its targets leads to the formation of intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . This results in the synthesis of structurally diverse amines and their derivatives .
Action Environment
The action of tert-Butylsulfonamide can be influenced by various environmental factors. For instance, tert-Butylsulfonamides are unstable above room temperature, and in chlorinated solvents, they undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of certain solvents .
Biochemische Analyse
Biochemical Properties
tert-Butylsulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonamide inhibitor, binding to the active sites of enzymes and inhibiting their activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors for therapeutic purposes. For instance, tert-Butylsulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The nature of these interactions typically involves the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of tert-Butylsulfonamide to the enzyme’s active site.
Cellular Effects
tert-Butylsulfonamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the activity of certain signaling pathways that regulate cell growth and differentiation. For example, tert-Butylsulfonamide can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Additionally, tert-Butylsulfonamide has been shown to alter gene expression profiles by affecting transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of tert-Butylsulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, tert-Butylsulfonamide binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to the inhibition of enzyme activity . This inhibition can result in downstream effects on cellular processes, such as the modulation of signaling pathways and changes in gene expression. For example, the inhibition of carbonic anhydrase by tert-Butylsulfonamide can lead to alterations in pH regulation and fluid balance in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butylsulfonamide can change over time due to its stability, degradation, and long-term effects on cellular function. tert-Butylsulfonamide is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals . Over time, the degradation of tert-Butylsulfonamide can lead to a decrease in its inhibitory activity and changes in its effects on cellular processes. Long-term studies have shown that tert-Butylsulfonamide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-Butylsulfonamide vary with different dosages in animal models. At low doses, tert-Butylsulfonamide can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, tert-Butylsulfonamide can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the impact of tert-Butylsulfonamide on cellular processes becomes more pronounced at higher concentrations. These dosage-dependent effects are important for determining the therapeutic window and safety profile of tert-Butylsulfonamide in preclinical studies.
Metabolic Pathways
tert-Butylsulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in sulfur metabolism, such as sulfonate reductases and sulfonate oxidases . These interactions can lead to changes in the levels of sulfur-containing metabolites and alterations in metabolic pathways. Additionally, tert-Butylsulfonamide can influence the activity of enzymes involved in amino acid metabolism, further affecting cellular metabolic processes.
Transport and Distribution
Within cells and tissues, tert-Butylsulfonamide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize sulfonamide compounds . Once inside the cell, tert-Butylsulfonamide can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of tert-Butylsulfonamide within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of tert-Butylsulfonamide is an important factor in its activity and function. tert-Butylsulfonamide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can affect mitochondrial function and metabolism. The localization of tert-Butylsulfonamide to specific organelles can enhance its inhibitory activity and influence its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-methylpropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSQKNYHPYZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373838 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34813-49-5 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butyl)sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-Butylsulfonamide useful in organic synthesis?
A: tert-Butylsulfonamide serves as a versatile building block in organic synthesis. For instance, it acts as a nitrogen source in catalytic reactions like aminohydroxylation and aziridination of olefins []. This is similar to the role of Chloramine-T, but with the advantage of easy removal of the tert-butylsulfonyl group under mild acidic conditions to reveal the desired amino group []. Additionally, tert-Butylsulfonamide can be readily converted to (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, a valuable reagent in allylation reactions [].
Q2: Are there any known stability concerns regarding tert-Butylsulfonamide?
A: While generally stable at room temperature, tert-Butylsulfonamide can undergo rearrangement at elevated temperatures, especially in chlorinated solvents []. This rearrangement leads to the formation of N-(tert-butylthio)-tert-butylsulfonamide. Therefore, storage and reaction conditions should consider this thermal instability.
Q3: How does the structure of tert-Butylsulfonamide derivatives influence their photophysical properties?
A: Introducing substituents onto the tert-Butylsulfonamide scaffold can significantly alter its photophysical properties. For example, incorporating a bithiophene moiety and tert-butyl groups into the structure results in a water-soluble derivative with enhanced fluorescence quantum yield compared to unsubstituted bithiophene []. This modification allows for the application of the derivative as a potential fluorescent sensor for metal ions, exhibiting high selectivity towards copper(II) at neutral pH and mercury(II) at alkaline pH [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)


![(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)
![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)


![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)